N'-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide is an organic compound with a complex structure that includes a cyclohexyl group, an acetyl group, a hydroxyl group, and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide typically involves multiple steps. One common method includes the acylation of 2-hydroxy-3-methylbenzohydrazide with 2-cyclohexylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-cyclohexylacetyl)-2-hydroxybenzohydrazide
- N’-(2-cyclohexylacetyl)-3-methylbenzohydrazide
- N’-(2-cyclohexylacetyl)-2-hydroxy-4-methylbenzohydrazide
Uniqueness
N’-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of both hydroxyl and methyl groups on the benzene ring can enhance its binding affinity and specificity for certain enzymes or receptors.
Properties
Molecular Formula |
C16H22N2O3 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N'-(2-cyclohexylacetyl)-2-hydroxy-3-methylbenzohydrazide |
InChI |
InChI=1S/C16H22N2O3/c1-11-6-5-9-13(15(11)20)16(21)18-17-14(19)10-12-7-3-2-4-8-12/h5-6,9,12,20H,2-4,7-8,10H2,1H3,(H,17,19)(H,18,21) |
InChI Key |
IMOMHYIZDPGMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)CC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.